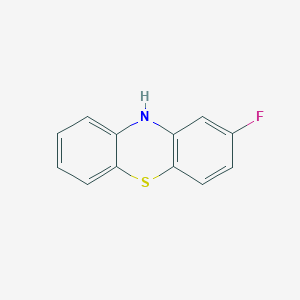

2-fluoro-10H-phenothiazine

Beschreibung

Significance of the Phenothiazine (B1677639) Core in Contemporary Chemical Research

The phenothiazine scaffold, a tricyclic heterocyclic system, is a privileged structure in chemical research, particularly in medicinal chemistry and materials science. researchgate.net Its unique butterfly-shaped, electron-rich structure, stemming from the presence of sulfur and nitrogen heteroatoms, makes it a versatile building block for a wide array of applications. rsc.orgmanchester.ac.uk Initially recognized for its use in dyes like methylene (B1212753) blue, the phenothiazine core has become fundamental in the development of therapeutic agents. mdpi.com Its derivatives have shown a broad spectrum of biological activities, including antipsychotic, antihistaminic, antimicrobial, and anticancer properties. researchgate.netresearchgate.netamazonaws.com

The functional versatility of the phenothiazine core allows for chemical modifications at several positions, primarily at the N-10 and C-3,7 positions, which significantly influences its pharmacological and physicochemical properties. rsc.orgamazonaws.com This adaptability has led to the synthesis of numerous derivatives with tailored biological activities and improved therapeutic profiles. researchgate.netresearchgate.net Beyond medicine, phenothiazine derivatives are extensively used as donor units in the design of highly conjugated donor-acceptor materials for optoelectronics and as effective photoredox catalysts in various synthetic transformations. rsc.orgmanchester.ac.uk

Strategic Importance of Fluorine Substitution in Phenothiazine Chemistry

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their properties. In phenothiazine chemistry, fluorine substitution is of particular strategic importance. Attaching fluorine to the phenothiazine core can significantly alter the molecule's electron density distribution, lipophilicity, metabolic stability, and receptor binding affinity. amazonaws.comontosight.ai These modifications can lead to enhanced pharmacological effects and improved pharmacokinetic profiles. ontosight.ai

For instance, the presence of a fluorine atom, as in 2-fluoro-10H-phenothiazine, or a trifluoromethyl group can increase the metabolic stability of the compound. amazonaws.comnih.gov Fluorine's high electronegativity can also influence the acidity of nearby protons, such as the N-H proton in the phenothiazine ring, which can be crucial for its interaction with biological targets or for its use in developing sensors. scispace.comrsc.org Research has shown that fluorinated phenothiazine derivatives exhibit interesting photophysical properties, including solvatochromism (color change with solvent polarity), aggregation-induced emission (AIE), and mechanochromism (color change upon grinding). researchgate.net

Current Research Trajectories for this compound and its Structural Analogues

Current research on this compound and its analogues is focused on synthesizing new derivatives and exploring their potential in various high-tech applications. The synthesis of fluorinated 10H-phenothiazines is often achieved through methods like the Smiles rearrangement. researchgate.netkab.ac.ugresearchgate.net

One major research trajectory involves the development of novel materials with unique optoelectronic properties. Fluorinated phenothiazines are being investigated for their use in creating fluorescent materials, electrochromic devices, and chemical sensors. scispace.comrsc.orgresearchgate.net For example, some derivatives have shown high selectivity in detecting fluoride (B91410) ions, changing color upon binding. scispace.comrsc.org

In medicinal chemistry, research is ongoing to develop new therapeutic agents based on the fluorinated phenothiazine scaffold. Studies have explored the synthesis of phenothiazine Schiff bases containing fluorine for their potential antimicrobial activity. aip.org Furthermore, the modification of the phenothiazine core with fluorine-containing groups is a key strategy in the design of new anticancer agents and antifungal drugs. mdpi.comnih.govnih.gov The goal is often to enhance the therapeutic efficacy while minimizing undesirable side effects. researchgate.netnih.gov

Table 1: Synthesis and Characterization of Selected Fluorinated Phenothiazines

| Compound/Method | Starting Materials | Key Reaction/Method | Outcome/Characterization | Reference |

| Fluorinated 10H-phenothiazines | 2-amino-3-fluorobenzenethiol (B1601528), o-halonitrobenzenes | Smiles rearrangement | Synthesis of a series of fluorinated 10H-phenothiazines. Characterized by spectroscopic data. | researchgate.netkab.ac.ug |

| This compound Schiff bases | Fluorinated phenothiazine derivatives, benzaldehydes | Schiff base formation | Characterized by NMR and IR spectroscopy. Studied for antimicrobial and corrosion characteristics. | aip.org |

| Fluorinated 7-ethyl-10H-phenothiazines | Not specified | Smiles rearrangement, Oxidation, Ribofuranoside synthesis | Synthesis of novel phenothiazines, their sulfones, and ribofuranosides. Characterized by spectroscopic data. | researchgate.net |

| Polyfluoroarene-bearing PTH derivatives | Phenothiazine, Octafluorotoluene | Nucleophilic Aromatic Substitution (SNAr) | Synthesis of highly functionalized 10-phenylphenothiazine derivatives. | mdpi.com |

Table 2: Research Applications of Fluorinated Phenothiazine Derivatives

| Derivative Class | Research Area | Key Findings | Reference |

| Fluorinated phenothiazine compounds (P-1, P-2, P-3) | Materials Science | Displayed solvatochromism, aggregation-induced emission (AIE), and mechanochromic properties. | researchgate.net |

| N-H containing phenothiazine derivatives | Chemical Sensing | Showed selective colorimetric sensing for fluoride ions. | scispace.comrsc.org |

| 2-(Trifluoromethyl)-10H-phenothiazine analogues | Medicinal Chemistry (Antifungal) | Systematic structure-activity relationship study for anti-cryptococcal properties. Generated derivatives with increased antifungal activity. | nih.gov |

| Phenothiazine-cyanochalcones | Medicinal Chemistry (Anticancer) | Investigated as dual inhibitors of tubulin polymerization and human farnesyltransferase. | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-10H-phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIIQJJWPGIHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323368 | |

| Record name | 2-fluoro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397-58-0 | |

| Record name | 397-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 10h Phenothiazine and Its Derivatives

Established Synthetic Pathways for Substituted Phenothiazine (B1677639) Frameworks

The synthesis of the phenothiazine tricycle is a well-established field, with several classical methods being routinely employed to create substituted analogues. These foundational strategies typically involve the formation of the central thiazine (B8601807) ring by connecting two phenyl rings through sulfur and nitrogen bridges.

Smiles Rearrangement Mechanisms in Phenothiazine Synthesis

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction frequently used for synthesizing phenothiazines. researchgate.net The process generally involves a diaryl sulfide (B99878) with an ortho-amino group on one ring and an ortho-nitro group on the other. researchgate.net Under basic conditions (e.g., alcoholic potassium hydroxide), the amino group attacks the nitro-activated ring, leading to a spirocyclic intermediate. semanticscholar.org This is followed by the cleavage of the original sulfide bond and the formation of a new one, effectively migrating a phenyl group from the sulfur to the nitrogen atom. A subsequent cyclization with the elimination of nitrous acid yields the phenothiazine ring. chim.it

This method has been successfully applied to the synthesis of fluorinated phenothiazines. For instance, the synthesis of various fluorinated 10H-phenothiazines proceeds via the Smiles rearrangement of a corresponding substituted 2-formamido-2´-nitrodiphenylsulfide. researchgate.netcore.ac.uk The starting diphenylsulfide is typically prepared by condensing a substituted aminobenzenethiol, such as 2-amino-3-fluorobenzenethiol (B1601528), with an appropriate o-halonitrobenzene. researchgate.netcore.ac.uk The reaction's course can be influenced by the substituents present; highly activating groups, such as a second nitro group ortho to the halogen, can cause the rearrangement and cyclization to occur spontaneously in situ. semanticscholar.org

Thionation Reactions for Phenothiazine Ring Formation

Thionation of diarylamines represents one of the most direct methods for constructing the phenothiazine skeleton. chim.it The classical approach, known as the Bernthsen reaction, involves heating a diarylamine with elemental sulfur. nih.gov The addition of a catalyst, most commonly iodine, significantly improves reaction efficiency and allows for lower temperatures. chim.itucl.ac.uk

This method is particularly relevant for the synthesis of 2-fluoro-10H-phenothiazine. Research has shown that the thionation of 3-fluorodiphenylamine (B1362259) with sulfur and iodine specifically yields 2-fluorophenothiazine. chim.itvulcanchem.com The regiochemical outcome is governed by the directing effect of the fluorine substituent on the diphenylamine (B1679370), favoring cyclization at the position para to the fluorine atom. vulcanchem.com However, this method can have drawbacks, including the potential for dehalogenation, especially with fluorine at certain positions, and the formation of sulfur-addition byproducts. chim.it To overcome some of the limitations of conventional heating, microwave-assisted thionation has been developed as a rapid and efficient alternative. nih.gov

Table 1: Examples of Thionation Reactions for Phenothiazine Synthesis

| Starting Diphenylamine | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Fluorodiphenylamine | Sulfur, Iodine | 2-Fluorophenothiazine | Not specified | vulcanchem.com |

| 3-Fluoro-3'-trifluoromethyldiphenylamine | Sulfur, 3% Iodine | 2-Fluoro-8-trifluoromethylphenothiazine | 12% | chim.it |

| Various Diphenylamines | Sulfur, Alumina, Microwave Irradiation | Substituted Phenothiazines | Good | nih.gov |

Cyclization Reaction Approaches for Phenothiazine Ring Closure

Beyond the Smiles rearrangement and thionation, other cyclization strategies are employed to form the phenothiazine ring. One significant method is the copper-catalyzed dehydrohalogenation of substituted 2-amino-2'-halodiphenyl sulfides. chim.it This reaction, a variation of the Ullmann condensation, forms the crucial C-N bond to close the thiazine ring.

More recently, enzymatic and advanced catalytic methods have emerged. For example, laccase-mediated oxidation provides a green and environmentally friendly route. This process uses enzymes to oxidize substituted o-substituted arylamines or arylthiols, leading to radical species that subsequently undergo cyclization to form the phenothiazine structure in aqueous solution. Another advanced approach involves the intramolecular cyclization of carefully designed precursors using modern catalysts, such as the palladium-catalyzed Buchwald-Hartwig amination, which is discussed in more detail in section 2.3.1. These varied cyclization methods highlight the flexibility chemists have in designing synthetic routes to complex phenothiazine scaffolds.

Regioselective Fluorination Strategies for Phenothiazine Scaffolds

Introducing a fluorine atom at a specific position on the phenothiazine ring is critical for tuning its chemical and biological properties. The primary strategy for achieving regioselectivity is to build the phenothiazine ring using a precursor that already contains fluorine at the desired location. As discussed previously, the thionation of 3-fluorodiphenylamine regioselectively yields 2-fluorophenothiazine. vulcanchem.com Similarly, starting a Smiles rearrangement with 2-amino-3-fluorobenzenethiol leads to a fluorinated phenothiazine, with the final position of the fluorine determined by the rearrangement mechanism. researchgate.netcore.ac.uk

Direct C-H fluorination of a pre-formed phenothiazine scaffold presents a more modern but challenging alternative. While specific protocols for the direct fluorination of 10H-phenothiazine to the 2-fluoro isomer are not widely documented, general strategies for the site-selective fluorination of N-heterocycles offer potential pathways. These methods often rely on late-stage functionalization, which is highly desirable in medicinal chemistry.

Modern approaches include:

Metal-Mediated Fluorination : Reagents like silver(II) fluoride (B91410) (AgF₂) have been used for the site-selective fluorination of pyridines and other nitrogen heterocycles, typically reacting at the carbon-hydrogen bond adjacent to the nitrogen atom. semanticscholar.org Adapting such a method to the phenothiazine system could potentially offer a route to specific isomers.

Directed C-H Fluorination : Palladium-catalyzed C-H fluorination has been achieved with high regioselectivity on various aromatic compounds by using a directing group. An amide or similar group can coordinate to the palladium catalyst, directing the fluorination to a specific ortho-position. This strategy could theoretically be applied to a phenothiazine derivative bearing a suitable directing group.

Electrophilic Fluorination : Reagents such as Selectfluor® are commonly used for electrophilic fluorination. researchgate.net Achieving regioselectivity with these reagents on an electron-rich system like phenothiazine can be difficult without a directing group, as multiple positions are susceptible to attack. However, under specific catalytic conditions, such as those involving single-electron transfer, selectivity may be induced. researchgate.net

These advanced strategies, while not yet standard for this compound, represent the frontier of organofluorine chemistry and may provide future synthetic routes.

Advanced Synthetic Approaches for this compound Analogues

The modification of the this compound scaffold to create diverse analogues is greatly facilitated by modern catalytic methods. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex amines and biaryl compounds. The Buchwald-Hartwig amination is especially vital for creating N-substituted phenothiazine derivatives. This reaction couples an amine with an aryl halide or triflate. For phenothiazine chemistry, it is most commonly used to N-arylate or N-alkylate the nitrogen at the 10-position. A broad range of electronically and sterically diverse N-aryl substituted phenothiazines can be synthesized in moderate to excellent yields by reacting 10H-phenothiazine (or a substituted version like this compound) with various aryl bromides.

Beyond N-functionalization, palladium catalysis is also used to form the phenothiazine ring itself. An efficient, one-pot synthesis of phenothiazines has been developed via a Pd-catalyzed tandem C-N bond formation between primary amines and aryl halides. A more intricate method involves the direct thioamination of aryne intermediates followed by an intramolecular Buchwald-Hartwig amination to achieve ring closure, enabling the synthesis of a wide variety of multisubstituted phenothiazines.

The Suzuki-Miyaura coupling, another cornerstone of palladium catalysis, is used to form C-C bonds by coupling an organoboron compound with a halide. This is instrumental in synthesizing aryl-substituted phenothiazines, where an aryl group is attached to the benzene (B151609) rings of the scaffold. For example, a bromo-phenothiazine derivative could be coupled with various arylboronic acids to generate a library of analogues.

Table 2: Palladium-Catalyzed Reactions in Phenothiazine Synthesis

| Reaction Type | Purpose | Catalyst System (Example) | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | N-Arylation of phenothiazine | Palladium precatalyst with electron-rich ligands (e.g., RuPhos) | |

| Intramolecular Buchwald-Hartwig | Phenothiazine ring closure | RuPhos Pd G1 / RuPhos | |

| Suzuki-Miyaura Coupling | C-Arylation of phenothiazine scaffold | Pd(dppb)₂Cl₂ | |

| Tandem C-N Bond Formation | One-pot phenothiazine synthesis | Palladium catalyst |

Microwave-Assisted Synthesis Protocols for Phenothiazine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a significant technique in phenothiazine chemistry, offering considerable advantages over conventional heating methods, such as shorter reaction times, higher yields, and enhanced selectivity. nih.govorientjchem.org This approach is particularly effective for key reactions like heterocyclic ring formation, aromatic nucleophilic substitution, and condensation reactions. nih.gov

Several processing techniques are employed in the microwave-assisted synthesis of phenothiazine derivatives:

"Dry media" procedure: Reactions are carried out on solid supports like silica (B1680970) gel, alumina, or clay (bentonite) without a solvent. nih.govtandfonline.com This method is noted for being clean, efficient, and selective. tandfonline.com

Solvent heating: The reaction is conducted in a suitable solvent under microwave irradiation. nih.gov

Simultaneous cooling method: This technique is used in the presence of a solvent to control reaction conditions. nih.gov

A notable application is the thionation of diphenylamines to form the phenothiazine core. Under microwave irradiation, a mixture of a diphenylamine derivative, sulfur, and a catalytic amount of iodine can be converted to the corresponding phenothiazine. orientjchem.orgtandfonline.com This method has proven successful for synthesizing derivatives that are difficult to obtain through other procedures, such as 2,4,6,8-tetra-tert-butyl-10H-phenothiazine. tandfonline.comtandfonline.com N-alkylation reactions, which are crucial for modifying phenothiazine derivatives, also benefit from microwave irradiation, providing a more efficient alternative to traditional methods that use strong bases like NaNH2. acgpubs.org

Interactive Table: Comparison of Synthesis Methods for Quinoline Derivatives (Analogous Heterocycles)

| Compound | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-chloro-3-formyl-quinoline | Conventional | 24 h | 80 | nih.gov |

| 2-chloro-3-formyl-quinoline | Microwave | 2 min | 90 | nih.gov |

| 2-chloro-3-cyano-quinoline | Conventional | 15 h | 75 | nih.gov |

| 2-chloro-3-cyano-quinoline | Microwave | 5 min | 85 | nih.gov |

Preparation of Phenothiazine Schiff Bases

Phenothiazine Schiff bases are a significant class of derivatives synthesized by the condensation reaction between a phenothiazine amine and an aldehyde or ketone. These compounds, characterized by the azomethine functional group (-CH=N-), are of interest for various applications, including as photoinitiators and in materials science. aip.orgjlu.edu.cneasychair.org

The synthesis typically involves reacting a phenothiazine derivative containing an amino group with a substituted benzaldehyde. aip.orgeasychair.orgaip.org For instance, a series of Schiff bases have been prepared from phenothiazine derivatives and various fluorine-containing benzaldehydes. aip.orgaip.org The resulting products are characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm their structure. aip.orgeasychair.org

These Schiff bases can be designed as D-π-A (donor-π-acceptor) type molecules, where the electron-rich phenothiazine acts as the donor. jlu.edu.cn This architecture facilitates photo-induced electron transfer, a property leveraged in photopolymerization applications. jlu.edu.cn

Interactive Table: Physicochemical Data of Synthesized Phenothiazine Schiff Bases

| Compound Name | Formula | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| (E)-N-(4-fluorobenzylidene)-10H-phenothiazin-3-amine | C19H13FN2S | 198-200 | 85 | aip.org |

| (E)-N-(2-fluorobenzylidene)-10H-phenothiazin-3-amine | C19H13FN2S | 195-197 | 82 | aip.org |

| (E)-N-(3-fluorobenzylidene)-10H-phenothiazin-3-amine | C19H13FN2S | 188-190 | 80 | aip.org |

Radiosynthesis and Radiolabeling Strategies (e.g., ¹⁸F-labelling for imaging)

Radiolabeling of phenothiazine derivatives is crucial for developing probes for Positron Emission Tomography (PET), a noninvasive medical imaging technique. nih.govnih.gov The introduction of positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C) allows for the in vivo visualization and study of biological targets. nih.govresearchgate.net

Similarly, ¹¹C-labeling has been achieved for related compounds. The synthesis of [¹¹C]3-methoxy-7-nitro-10H-phenothiazine ([¹¹C]2a) was accomplished via a two-step approach involving the reaction of a phenol (B47542) precursor with [¹¹C]CH₃I, followed by the removal of an N-acetyl protecting group. nih.gov These radiolabeling strategies are designed to be efficient and high-yielding to accommodate the short half-lives of the radionuclides. nih.govnih.govmdpi.com

Functionalization Methods for Hybrid Systems (e.g., N-alkylation, phosphorylation)

The functionalization of the phenothiazine scaffold is a key strategy for creating hybrid molecules with tailored properties. The unique non-planar "butterfly" structure of the 10H-phenothiazine ring and its electron-rich nitrogen and sulfur atoms make it an excellent building block. researchgate.net The positions most amenable to functionalization are the N-10, C-3, and C-7, where various electron-donating or electron-withdrawing groups can be introduced. researchgate.net

N-alkylation is a common and vital functionalization method. It involves attaching an alkyl chain to the nitrogen atom at the 10-position. This is often achieved by reacting the phenothiazine with an appropriate alkyl halide. nih.govnih.gov This modification is crucial for creating hybrid systems by linking the phenothiazine core to other pharmacologically active moieties. For example, phenothiazine has been hybridized with dithiocarbamate, indolizine, and pyrazole (B372694) rings to develop compounds with potential medicinal applications. nih.govresearchgate.net

Other functionalization approaches include creating hybrids with inorganic materials.

Phenothiazine-Graphene Hybrids: Phenothiazine has been used to functionalize reduced graphene oxide (rGO) via a one-pot hydrothermal method, introducing nitrogen and sulfur heteroatoms into the rGO structure. ump.edu.my

Phenothiazine-Silver Hybrids: An organo-metallic hybrid system has been synthesized by combining phenothiazine with silver nanoparticles using a pulsed laser ablation technique. researchgate.net

These functionalization methods allow for the development of advanced materials and molecules, exploiting the synergistic properties of the combined components.

Principles of Sustainable Synthesis in Phenothiazine Chemistry

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of phenothiazines to reduce environmental impact and improve efficiency. nih.govresearchgate.net This involves adopting strategies that minimize waste, avoid hazardous substances, and reduce energy consumption. researchgate.net

Key sustainable approaches in phenothiazine chemistry include:

Microwave-Assisted Synthesis: As detailed previously, using microwave irradiation significantly shortens reaction times and often proceeds under solvent-free or "dry media" conditions, which aligns with green chemistry goals by reducing the use of volatile organic solvents. nih.govorientjchem.orgresearchgate.net

Metal-Free Synthesis: Avoiding the use of metal catalysts is a significant step towards sustainability, as it reduces the environmental impact associated with the extraction, production, and disposal of these metals. nih.gov Researchers have successfully developed metal-free conditions for synthesizing novel phenothiazine-containing derivatives in excellent yields. nih.gov

Continuous Flow Chemistry: This technology offers a more efficient, scalable, and sustainable alternative to traditional batch processing. In a continuous flow system, reagents are pumped through a reactor, allowing for better control over reaction parameters, higher conversion rates, and reduced reaction times. researchgate.net This approach has been successfully applied to the derivatization of the phenothiazine core, demonstrating its potential for the efficient and sustainable production of these important compounds. researchgate.net

These green synthetic routes represent a shift towards more environmentally responsible chemical manufacturing in the field of phenothiazine chemistry. researchgate.netblazingprojects.com

Spectroscopic and Advanced Characterization of 2 Fluoro 10h Phenothiazine Systems

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups present in 2-fluoro-10H-phenothiazine. The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Based on its structure, the FT-IR spectrum of this compound is expected to exhibit several key absorption bands. The N-H stretching vibration of the secondary amine in the central ring typically appears as a sharp to medium peak. Aromatic C-H stretching vibrations are anticipated at wavenumbers just above 3000 cm⁻¹. The spectrum would also show characteristic C=C stretching vibrations from the aromatic rings. One of the most diagnostic peaks for this specific compound is the C-F stretching vibration, which is expected to be a strong band in the fingerprint region. For comparison, the parent compound, 10H-phenothiazine, shows characteristic peaks for its core structure, which serve as a baseline for identifying shifts caused by the fluorine substituent. nist.gov

Expected FT-IR Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3400-3300 | Medium, Sharp |

| Aromatic C-H Stretch | ~3100-3000 | Medium to Weak |

| Aromatic C=C Stretch | ~1600-1450 | Strong to Medium |

| C-N Stretch | ~1350-1250 | Medium |

| C-F Stretch | ~1250-1100 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for providing a detailed map of the carbon and hydrogen framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to account for all protons in the structure. This includes a signal for the amine proton (10-H) and seven signals for the aromatic protons. The amine proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom, with its chemical shift being sensitive to solvent and concentration.

The seven aromatic protons would appear in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The fluorine atom at the C-2 position significantly influences the spectrum by causing splitting of adjacent proton signals (H-1 and H-3) through heteronuclear coupling (³JH-F and ⁴JH-F), resulting in doublet of doublets or more complex multiplet patterns. Protons on the unsubstituted benzene (B151609) ring would show patterns consistent with a four-spin system.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all twelve carbon atoms in the this compound molecule. Due to the asymmetry introduced by the fluorine substituent, twelve distinct signals are expected.

A key feature of the ¹³C NMR spectrum is the signal for the carbon atom directly bonded to fluorine (C-2). This signal is expected to appear as a doublet with a large one-bond coupling constant (¹JC-F), typically in the range of 240-260 Hz. Other nearby carbons (C-1, C-3, and C-4a) will also exhibit smaller C-F couplings (²JC-F, ³JC-F), providing further confirmation of the fluorine's position. The chemical shifts of the parent 10H-phenothiazine can be used as a reference to estimate the electronic effects of the fluorine substituent. chemicalbook.com

Expected ¹³C NMR Features for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C-2 | Downfield shifted | Doublet, large ¹JC-F coupling (~240-260 Hz) |

| C-1, C-3 | Variable | Doublets, smaller ²JC-F coupling |

| C-4, C-4a, etc. | Aromatic Region (~115-150 ppm) | Potential smaller ³JC-F and ⁴JC-F couplings |

Mass Spectrometry Techniques for Molecular Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique used to confirm the molecular weight and purity of this compound. The technique separates the analyte from impurities before it enters the mass spectrometer for detection. nih.govdntb.gov.ua

For this compound, which has a molecular weight of 217.26 g/mol , a high-resolution mass spectrometry (HRMS) analysis would confirm its elemental composition of C₁₂H₈FNS. clearsynth.combldpharm.com In a typical LC-MS experiment using a soft ionization technique like electrospray ionization (ESI), the compound is expected to be detected as its protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₈FNS |

| Molecular Weight | 217.26 g/mol |

| Expected [M+H]⁺ Ion (m/z) | 218.0434 |

Hybrid Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Hybrid Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful analytical technique that provides high-resolution and accurate mass measurements, making it invaluable for the structural confirmation of newly synthesized phenothiazine (B1677639) derivatives. In the characterization of various phenothiazine-based systems, QTOF-MS has been instrumental.

For instance, in the synthesis of 1,8-naphthalimide-functionalized phenothiazine chromophores, High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF mass spectrometry were employed to confirm the chemical structures of the synthesized molecules. nih.gov Similarly, the characterization of four intramolecular charge transfer (ICT) compounds based on a 10-methyl-10H-phenothiazine-5,5-dioxide acceptor unit involved the use of hybrid quadrupole time-of-flight mass spectrometry (QTOF) to confirm the resulting compounds. sioc-journal.cn This technique ensures the accurate determination of the molecular weight and elemental composition, which is a critical step in verifying the successful synthesis of the target molecules.

The utility of QTOF-MS extends to integrated analytical platforms. For example, an ACQUITY UPLC I-Class System coupled to a Xevo G2–XS Q-TOF mass spectrometer has been used for the analysis of complex mixtures. mdpi.com This setup allows for the separation of components by UPLC followed by high-resolution mass analysis, enabling the identification of individual compounds within a sample. mdpi.com The data acquisition is often performed in both positive and negative ion modes to provide comprehensive structural information. mdpi.com

Electronic Spectroscopy and Photophysical Investigations

The electronic and photophysical properties of this compound and its derivatives are at the heart of their potential applications in optoelectronics. A suite of spectroscopic techniques is employed to probe the intricate processes that occur upon photoexcitation.

UV-Vis absorption spectroscopy provides fundamental information about the electronic transitions within a molecule. The absorption spectra of phenothiazine derivatives are characterized by distinct bands corresponding to π-π* and n-π* transitions. nih.gov For instance, a N-phosphorylated phenothiazine derivative, 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide (2a), exhibits two absorption bands at 280 nm and 234 nm in acetonitrile. nih.gov The introduction of different substituents can significantly influence the position of these absorption bands. For example, the presence of an N-phosphoryl group in compound 2a leads to a hypsochromic (blue) shift compared to 10H-phenothiazine. nih.gov

In studies of push-pull systems involving phenothiazine donors and naphthalimide acceptors, the absorption spectra reveal the influence of the donor strength and molecular geometry. nih.govrsc.org Generally, quadrupolar derivatives show red-shifted absorption spectra compared to their dipolar counterparts. nih.govacs.org The solvent environment also plays a crucial role, with changes in solvent polarity leading to shifts in the absorption maxima, a phenomenon known as solvatochromism. researchgate.net

| Compound | Solvent | Absorption Maxima (λ_max, nm) | Molar Absorption Coefficient (ε, M⁻¹cm⁻¹) |

| NPI-PTZ1 | Toluene | 315, 435 | 19,700 |

| NPI-PTZ2 | Toluene | 313, 415 | 25,600 |

| NPI-PTZ4 | Toluene | 325, 460 | 38,000 |

| NPI-PTZ5 | Toluene | 323, 430 | 45,500 |

| NI-PTZ-F | Hexane | 394 | 14,000 |

| NI-PTZ-Ph | Hexane | 396 | 13,000 |

| NI-PTZ-CH₃ | Hexane | 398 | 12,000 |

| NI-PTZ-OCH₃ | Hexane | 400 | 11,000 |

This table presents a selection of UV-Vis absorption data for various phenothiazine derivatives from different research studies. nih.govbeilstein-journals.org

Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of molecules after they absorb light. The fluorescence quantum yield (Φ_F), which represents the efficiency of the fluorescence process, is a key parameter in characterizing these materials. psu.edu

The fluorescence properties of phenothiazine derivatives are strongly dependent on their molecular structure and the surrounding environment. For example, oxygen functionalization of the phenothiazine unit has been shown to significantly enhance fluorescence efficiency. nih.gov In a series of naphthalimide-phenothiazine based push-pull systems, the oxygen-functionalized molecules were found to be highly fluorescent, while the oxygen-free derivatives exhibited significant fluorescence quenching, particularly in polar solvents. nih.gov This difference is attributed to the nature of the intramolecular charge transfer (ICT) state formed upon photoexcitation. nih.gov

The determination of fluorescence quantum yields is typically performed using a reference standard with a known quantum yield. acs.org The quantum yields of phenothiazine derivatives have been determined in various solvents to understand the influence of the environment on their emissive properties. nih.govpsu.eduacs.org

| Compound | Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| NPI-PTZ1 | Toluene | 0.012 | 2.9 |

| NPI-PTZ2 | Toluene | 0.47 | 3.8 |

| NPI-PTZ4 | Toluene | 0.06 | 3.1 |

| NPI-PTZ5 | Toluene | 0.53 | 3.6 |

| NI-PTZ-F | Hexane | 0.041 | 7.9 |

| NI-PTZ-Ph | Hexane | 0.031 | 7.0 |

| NI-PTZ-CH₃ | Hexane | 0.024 | 6.5 |

| NI-PTZ-OCH₃ | Hexane | 0.019 | 5.8 |

This table summarizes fluorescence quantum yields and lifetimes for several phenothiazine derivatives in different solvents. nih.govbeilstein-journals.org

Time-resolved fluorescence and phosphorescence spectroscopy provide dynamic information about the excited states of molecules, including their lifetimes and the processes that lead to their decay. These techniques are crucial for understanding phenomena such as thermally activated delayed fluorescence (TADF). sioc-journal.cnnih.gov

In studies of phenothiazine derivatives designed as potential TADF materials, time-resolved photoluminescence measurements are used to distinguish between prompt fluorescence and delayed fluorescence. sioc-journal.cnnih.gov The delayed fluorescence arises from the reverse intersystem crossing (rISC) from a triplet state back to the singlet state, a process that is efficient when the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is small. nih.gov

Time-resolved fluorescence and phosphorescence spectra recorded at low temperatures (e.g., 77 K) allow for the determination of the S₁ and T₁ energies and thus the ΔE_ST value. sioc-journal.cn For example, for two phenothiazine-based compounds, 1a and 1b, doped in a PMMA film at 77 K, the ΔE_ST values were determined to be 0.203 eV and 0.177 eV, respectively. sioc-journal.cn

The conformation of phenothiazine derivatives can also significantly impact their phosphorescence properties, with different conformers exhibiting distinct emissive properties in both singlet and triplet states. acs.org This has led to the development of materials with time-resolved color changes in their phosphorescence. acs.orgresearchgate.net

Transient absorption spectroscopy is a powerful tool for probing the excited-state dynamics of molecules on ultrafast timescales. By using femtosecond and nanosecond laser pulses, researchers can track the formation and decay of transient species such as excited singlet states, triplet states, and charge-separated states. nih.govnih.gov

In the study of naphthalimide-phenothiazine dyads, femtosecond transient absorption (fs-TA) spectroscopy revealed that charge separation occurs on a sub-picosecond timescale, followed by the formation of locally excited and charge-separated states. nih.gov Nanosecond transient absorption (ns-TA) spectroscopy is then used to monitor the decay of longer-lived species, such as triplet states. nih.govnih.gov

The combination of fs-TA and ns-TA provides a comprehensive picture of the photophysical pathways available to the molecule after excitation. beilstein-journals.orgnih.gov For example, in push-pull phenothiazine derivatives, these techniques have been used to elucidate the mechanism of photoinduced intramolecular charge transfer and the role of different excited states in the deactivation process. nih.govrsc.orgacs.org The spectral signatures of the transient species, such as the phenothiazine radical cation, can be identified and their kinetics analyzed to determine rate constants for various photophysical processes. nih.gov

| Compound | Solvent | Transient Species | Lifetime |

| NPI-PTZ1 | Toluene | T₁ | > 1 µs |

| NPI-PTZ4 | Toluene | T₁ | > 1 µs |

| NPI-PTZ5 | Toluene | T₁ | > 1 µs |

| NI-PTZ-F | Hexane | ¹CS | 7.92 ns |

| NI-PTZ-F-O | Acetonitrile | ³LE | 4.53 ns |

This table provides examples of transient species and their lifetimes for different phenothiazine derivatives as determined by transient absorption spectroscopy. nih.govnih.gov

Broadband fluorescence up-conversion is an advanced ultrafast spectroscopic technique that allows for the investigation of the very early stages of excited-state dynamics with high temporal resolution. nih.govnih.gov This method is particularly useful for studying processes that occur on the femtosecond to picosecond timescale, such as intramolecular charge transfer (ICT) and solvation dynamics. nih.govacs.org

In the study of phenothiazine-based push-pull systems, broadband fluorescence up-conversion has provided deep insights into the mechanism of photoinduced ICT. nih.govacs.org By measuring time-resolved emission spectra, researchers can observe the temporal evolution of the fluorescence, including shifts in the emission maximum that are indicative of structural relaxation and changes in the electronic character of the excited state. nih.govnih.gov

For example, in a study of naphthalimide-phenothiazine derivatives, fluorescence up-conversion measurements revealed a significant red-shift of the time-resolved emission spectra for an oxygen-free derivative, indicating a change in the excited state geometry. nih.gov In contrast, an oxygen-functionalized derivative showed a different behavior, highlighting the influence of the chemical structure on the ultrafast dynamics. nih.gov This technique has also been instrumental in studying the dynamics of excited-state symmetry breaking in quadrupolar chromophores. nih.govacs.org

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline materials. In the context of phenothiazine derivatives, XRD studies, encompassing both single-crystal analysis and powder diffraction methods, provide invaluable insights into their solid-state structures, which fundamentally govern their physicochemical properties.

Single Crystal X-ray Analysis of Phenothiazine Derivatives

Single crystal X-ray diffraction stands as the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the conformation of molecules within a crystal lattice. For phenothiazine derivatives, this technique has been instrumental in understanding their characteristic non-planar, butterfly-like structures and how various substituents influence their molecular packing and intermolecular interactions. researchgate.netresearchgate.netrsc.org

Research on phenothiazine derivatives has consistently revealed a bent or folded conformation along the axis connecting the sulfur and nitrogen atoms of the central ring. rsc.orgmdpi.com This inherent structural feature is not merely a result of crystal packing forces but is an intrinsic property due to steric hindrance. mdpi.com The degree of this bending can be quantified by the dihedral angle between the two phenyl rings.

For instance, single-crystal analysis of various substituted phenothiazines has shown how different functional groups can modulate the molecular geometry and the resulting solid-state packing. researchgate.netnih.gov These structural details are crucial as they influence the electronic properties, such as the potential for intramolecular charge transfer (ICT), and photophysical behaviors like aggregation-induced emission (AIE) and mechanochromism. rsc.orgresearchgate.net

Intermolecular interactions, such as C-H···π, π-π stacking, and hydrogen bonds, are also elucidated through single-crystal analysis. researchgate.netnih.gov These interactions play a critical role in stabilizing the crystal structure and can dictate the material's bulk properties. The absence or presence of significant π-π stacking, for example, can be correlated with the compound's luminescent properties. mdpi.comnih.gov

Below is an example of a data table that could be generated from a single crystal X-ray analysis of a phenothiazine derivative, based on data reported for similar compounds. nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C12H9NS |

| Formula Weight | 199.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| a (Å) | 7.9000 |

| b (Å) | 20.937 |

| c (Å) | 5.8824 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (Å3) | 971.9 |

| Z | 4 |

Wide-Angle X-ray Diffraction for Polymorphism Analysis

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct properties. Wide-Angle X-ray Diffraction (WAXD), often referred to as Powder X-ray Diffraction (PXRD), is a primary tool for investigating polymorphism. researchgate.netlookchem.com

In the study of phenothiazine derivatives, WAXD is frequently employed to analyze changes in the crystalline structure upon external stimuli, such as grinding or heating. researchgate.net For materials exhibiting mechanochromism, WAXD patterns can confirm the transformation from a crystalline to an amorphous state, or between different crystalline polymorphs, which is responsible for the observed color and fluorescence changes. researchgate.net

For example, the WAXD pattern of a crystalline phenothiazine powder typically shows sharp, well-defined diffraction peaks at specific 2θ angles, indicative of long-range ordered structures. Upon grinding, if the material becomes amorphous, these sharp peaks are replaced by broad halos, signifying the loss of crystalline order. researchgate.net This transformation is often reversible, with the crystalline structure being recovered upon heating or exposure to solvent vapors.

The synthesis of new phenothiazine-based Schiff bases has also utilized powder WAXD to confirm their structural characterization. lookchem.comresearchgate.net Furthermore, studies on fluorinated phenothiazine derivatives have used PXRD in conjunction with differential scanning calorimetry (DSC) to understand their mechanochromic and thermochromic properties, linking the changes in fluorescence to crystalline-amorphous transformations. researchgate.net

The data from WAXD can be presented in a table comparing the diffraction peaks of different forms of a compound.

| Polymorph Form | Prominent 2θ Peaks (°) |

|---|---|

| Crystalline Form A (Original) | 10.2, 15.5, 20.8, 25.1 |

| Amorphous Form (After Grinding) | Broad halo centered around 22.0 |

| Crystalline Form B (After Annealing) | 11.0, 16.2, 21.5, 26.3 |

These studies underscore the importance of WAXD in characterizing the polymorphic behavior of phenothiazine systems, providing essential information for the development of smart materials with tunable properties.

Computational and Theoretical Chemistry Studies of 2 Fluoro 10h Phenothiazine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules. For a compound like 2-fluoro-10H-phenothiazine, methods such as Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) are instrumental in elucidating its behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method for determining the theoretical molecular stability and geometry of molecules in their ground state. nih.govmdpi.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest total energy of the molecule. For phenothiazine (B1677639) and its derivatives, DFT calculations consistently predict a unique, non-planar "butterfly" structure for the tricyclic system. nih.gov

Table 1: Example of Calculated Geometrical Parameters for a Phenothiazine Derivative Core using DFT

Data based on a study of an N-phosphorylated phenothiazine derivative illustrates the type of information obtained from DFT geometry optimization. nih.gov

By analyzing the optimized structure, researchers can understand steric and electronic effects, such as how the electronegative fluorine atom at the 2-position might alter the charge distribution and geometry of the phenothiazine rings. The successful optimization is confirmed by a vibrational frequency analysis, where the absence of imaginary frequencies indicates that a true energy minimum has been located. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the properties of molecules in their electronically excited states. rsc.orgresearchgate.netarxiv.org It is particularly effective for predicting UV-Vis absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. nih.govrsc.org

For a molecule like this compound, TD-DFT calculations can identify the nature of electronic transitions, such as n-π* and π-π* transitions, which are characteristic of many phenothiazine compounds. nih.gov The output of a TD-DFT calculation includes the excitation energy (often converted to wavelength), the oscillator strength (f), which relates to the intensity of the absorption band, and the contributions of the molecular orbitals involved in the transition.

In a study on an N-phosphorylated phenothiazine, TD-DFT calculations at the B3LYP/6-31G(d,p) level were used to interpret its experimental absorption spectrum. The calculations showed that a weak absorption band observed between 275-300 nm corresponded to a series of low-intensity transitions from the ground state (S₀) to the first three singlet excited states (S₁, S₂, S₃). nih.gov

Table 2: Example of TD-DFT Calculated Excitation Energies and Oscillator Strengths

Data from a related phenothiazine derivative, illustrating typical TD-DFT output. nih.gov

Such an analysis for this compound would predict its characteristic absorption wavelengths and help in understanding how the fluorine substitution modifies the electronic structure and, consequently, its photophysical properties compared to the parent compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic and optical properties of a molecule. edu.krd The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular reactivity, chemical stability, and the energy of the lowest electronic transition. irjweb.comschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and that its electrons can be more easily excited to a higher energy level. edu.krd These energy values and the resulting gap can be calculated using DFT methods. For this compound, the location of the HOMO and LUMO electron densities would likely be distributed across the π-conjugated system of the phenothiazine rings. The electronegative fluorine atom would be expected to influence the energies of these orbitals.

Table 3: Representative Electronic Properties Calculated via DFT

Illustrative data showing the type of electronic properties calculated. Values are hypothetical for this compound but based on typical ranges for similar organic molecules. edu.krd

These theoretical calculations provide a quantitative measure of the molecule's electronic behavior, which is essential for applications in materials science and medicinal chemistry.

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By performing frequency calculations using DFT, a molecule's fundamental vibrational modes can be predicted. scispace.com Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds.

The results of these calculations are often used in conjunction with Potential Energy Distribution (PED) analysis to provide a detailed assignment of the vibrational bands. mdpi.com For this compound, such a study would predict the characteristic frequencies for its functional groups, including the C-F, N-H, C-N, and C-S stretching and bending modes. The calculated spectrum can then be compared with the experimental FT-IR and FT-Raman spectra to confirm the molecular structure and understand the vibrational dynamics. nih.gov

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Modes in this compound

This table illustrates the kind of data a vibrational analysis would yield. Frequencies are representative and not from a specific calculation on this molecule.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution (ρ) to describe atomic and bonding properties. nih.gov QTAIM can identify and characterize chemical bonds and other intramolecular interactions by locating critical points in the electron density. mdpi.com

The analysis focuses on Bond Critical Points (BCPs), where the properties of the electron density, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), reveal the nature of the interaction. For instance, a high electron density and a negative Laplacian value at a BCP are characteristic of a covalent bond. Conversely, low electron density and a positive Laplacian are indicative of "closed-shell" interactions, such as hydrogen bonds or van der Waals forces. mdpi.com

In studies of related phenothiazine derivatives, QTAIM has been used to identify and characterize intramolecular hydrogen bonds. nih.govmdpi.com For this compound, a QTAIM analysis could be employed to study the nature of the C-F bond, the C-S and C-N bonds within the heterocyclic ring, and any potential weak intramolecular interactions involving the fluorine or hydrogen atoms.

Table 5: Example of QTAIM Parameters for Characterizing a Hydrogen Bond

Data based on a study of 2-(trifluoromethyl)phenothiazine (B42385) derivatives, illustrating the parameters used in QTAIM analysis. mdpi.com

Molecular Modeling and Simulation Approaches

Beyond static quantum mechanical calculations, molecular modeling and simulation approaches can be used to study the dynamic behavior of this compound. These methods, which include molecular dynamics (MD) and Monte Carlo simulations, can model the molecule's behavior over time, its interactions with solvent molecules, or its binding affinity to biological targets like proteins.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of action of a potential drug candidate.

In a hypothetical study involving this compound, molecular docking would be used to predict its interaction with various protein targets. For example, based on the known pharmacology of phenothiazines, potential targets could include dopamine (B1211576) receptors, serotonin (B10506) receptors, or cholinesterases. The process would involve:

Preparation: Obtaining or modeling the 3D structures of both this compound and the target protein.

Docking Simulation: Using software to fit the ligand into the protein's binding site in numerous possible conformations.

Scoring and Analysis: Each conformation, or "pose," is assigned a score based on a scoring function that estimates binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues of the protein.

A typical data table from such a study would list the binding affinities and interacting residues for this compound against a panel of protein targets.

Molecular Dynamics (MD) Simulations for System Stability and Mobility

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For a ligand-protein complex predicted by molecular docking, an MD simulation provides insights into the stability of the binding pose and the flexibility of the complex.

If applied to a complex of this compound and a target protein, an MD simulation would track the atomic coordinates of the system over a set period (typically nanoseconds to microseconds). Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position over time. A stable RMSD suggests the complex has reached equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues. Regions of high fluctuation, such as loops, can be important for ligand entry or conformational changes.

The results would confirm whether the initial docked pose is maintained and provide a dynamic view of the molecular interactions.

Binding Free Energy Calculations (e.g., MM-GBSA/PBSA)

Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy of a ligand to a protein from MD simulation snapshots. These calculations offer a more accurate estimation of binding affinity than docking scores alone. smolecule.com

The total binding free energy (ΔG_bind) is calculated by summing various energy components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This allows researchers to identify the primary forces driving the ligand-protein association. A hypothetical MM-GBSA study on this compound would produce a data table breaking down these energy contributions, providing a detailed thermodynamic profile of its binding to a target.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

A pharmacophore model could be developed based on the docked pose of this compound in a protein's active site. This model would define the spatial arrangement of key features of the phenothiazine scaffold necessary for binding. Subsequently, this pharmacophore model could be used as a 3D query to perform a virtual screening of large chemical databases to identify other diverse compounds that match the feature arrangement and could potentially bind to the same target.

Cheminformatics and In Silico Compound Prioritization

Cheminformatics applies computational methods to solve chemical problems, particularly in drug discovery. For this compound, cheminformatics tools could be used for several purposes. For instance, in silico target prediction tools, such as SwissTargetPrediction, can predict the most likely protein targets for a small molecule based on its 2D and 3D similarity to a library of known active compounds. biorxiv.org Studies on broad sets of phenothiazine derivatives have used such tools to identify cholinesterases and various neuroreceptors as common potential targets. biorxiv.org

Furthermore, cheminformatics involves calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area) to predict the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties and potential toxicity. This information is vital for prioritizing compounds in the early stages of drug discovery, ensuring that resources are focused on candidates with favorable drug-like properties.

Structure Activity Relationship Sar Studies of Fluorinated Phenothiazines

Impact of Fluorine Substitution Position on Biological Activity Profiles

The position of fluorine substitution on the phenothiazine (B1677639) tricycle is a critical determinant of its biological activity. The C-2 position is of particular importance, as substituents at this location can significantly influence the molecule's interaction with biological targets. The introduction of an electron-withdrawing group, such as a fluorine atom, at the C-2 position generally enhances or modifies the pharmacological profile of phenothiazine derivatives.

The high electronegativity of fluorine can alter the electron distribution of the phenothiazine ring system, which in turn affects its binding affinity to receptors and enzymes. For instance, in the context of antipsychotic activity, a C-2 substituent is crucial for dopamine (B1211576) D2 receptor antagonism. The electron-withdrawing nature of the substituent is thought to influence the orientation of the N-10 side chain, which is critical for receptor binding. While direct comparative studies on a wide range of biological targets for 2-fluoro-10H-phenothiazine are not extensively documented in publicly available literature, the known SAR principles for phenothiazines strongly suggest that the C-2 fluorine plays a significant role in defining its biological activity spectrum. Slight changes in the substitution pattern on the phenothiazine nucleus are known to cause marked differences in biological activities, and the C-2 position is a key site for such modifications.

Influence of Substituents at Nitrogen (N-10) and Carbon (C-2) Positions on Biological Activities

The biological activities of phenothiazine derivatives are profoundly influenced by the nature of the substituents at both the N-10 and C-2 positions. The interplay between these two positions is a cornerstone of the SAR for this class of compounds.

The N-10 position is typically functionalized with a side chain, often containing a basic amino group, which is crucial for the compound's interaction with various biological targets and for its pharmacokinetic properties. The length and nature of this side chain are critical. For neuroleptic activity, a three-carbon chain separating the N-10 of the phenothiazine ring and the terminal amino group is generally considered optimal.

The substituent at the C-2 position, in concert with the N-10 side chain, fine-tunes the biological activity. An electron-withdrawing group at C-2, such as fluorine, can enhance the potency of the molecule. This is attributed to the potential for hydrogen bonding between the C-2 substituent and the protonated amino group of the N-10 side chain, which can stabilize a specific conformation that mimics the binding of endogenous ligands like dopamine.

Recent research has expanded the scope of biological activities for phenothiazine derivatives beyond their traditional use as antipsychotics. For example, novel phenothiazine-based benzhydroxamic acids have been investigated as selective histone deacetylase 6 (HDAC6) inhibitors. In these compounds, various substituents at the C-2 position, including electron-withdrawing groups, have been shown to modulate potency and selectivity. nih.gov While these specific examples may not always feature a fluorine atom, they underscore the principle that the electronic nature of the C-2 substituent is a key factor.

Furthermore, N-acylphenothiazines and their derivatives have been explored for their antimicrobial properties. The combination of different N-10 acyl groups with various C-2 substituents would likely lead to a diverse range of antimicrobial activities.

The following table provides a conceptual overview of how different substituents at the N-10 and C-2 positions can influence the biological activity of phenothiazines, based on established principles.

| N-10 Substituent | C-2 Substituent | Potential Biological Activity |

| 3-(Dimethylamino)propyl | -F | Antipsychotic, Dopamine D2 antagonist |

| Acyl group | -F | Antimicrobial |

| Benzhydroxamic acid derivative | -F | HDAC Inhibition |

| Alkyl chain | -F | Various, depending on chain length and other functionalities |

Correlation between Molecular Architecture and Photophysical Characteristics

The molecular architecture of fluorinated phenothiazines has a profound impact on their photophysical properties, making them promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. The introduction of fluorine, along with other structural modifications, can tune the absorption and emission spectra, quantum yields, and environmental sensitivity of these compounds.

A study on three fluorinated phenothiazine compounds, P-1, P-2, and P-3, revealed significant solvatochromism, where the emission color changes with the polarity of the solvent, and aggregation-induced emission (AIE), a phenomenon where the compounds are non-emissive in solution but become highly fluorescent in the aggregated state. bohrium.com

Notably, compounds P-1 and P-2 exhibited pronounced mechanochromic and thermochromic properties. bohrium.com Mechanochromism is the change in color upon the application of a mechanical force, such as grinding, while thermochromism is a color change in response to temperature variations. For instance, P-1 displayed two different colors upon grinding and smashing, and P-2 showed polymorphic emission with its powder emitting yellow fluorescence and its crystalline form emitting orange fluorescence. bohrium.com After grinding, both states of P-2 exhibited significant red shifts in their emission spectra. bohrium.com These properties are attributed to changes in the molecular packing and intermolecular interactions in the solid state.

The non-planar, butterfly-like structure of the phenothiazine core, along with the nature and position of substituents, governs these photophysical behaviors. The fluorine atom, due to its electronic effects, can influence the intramolecular charge transfer (ICT) character of the excited state, which is often responsible for the observed solvatochromism.

The following table summarizes the key photophysical properties of the studied fluorinated phenothiazine derivatives.

| Compound | Property | Observation |

| P-1 | Solvatochromism | Significant |

| Aggregation-Induced Emission | Observed | |

| Mechanochromism | Two different colors upon grinding and smashing | |

| Thermochromism | Red-shift in emission upon heating (up to 71 nm) | |

| P-2 | Solvatochromism | Significant |

| Aggregation-Induced Emission | Observed | |

| Mechanochromism | Polymorphic emission; red shifts of 76 nm and 35 nm after grinding | |

| Thermochromism | Red-shift in emission upon heating | |

| P-3 | Solvatochromism | Significant |

| Aggregation-Induced Emission | Observed | |

| Mechanochromism | Minor red shift of 10 nm after grinding |

Modulation of Electronic Effects and Redox Behavior through Structural Modifications

Structural modifications to the phenothiazine scaffold, including the introduction of a fluorine atom at the C-2 position, can significantly modulate the electronic properties and redox behavior of the molecule. The phenothiazine nucleus is electron-rich and can be easily oxidized to a stable radical cation and a dication. The potentials at which these oxidation events occur are sensitive to the nature and position of substituents.

Electron-withdrawing substituents, such as fluorine, are expected to increase the oxidation potential of the phenothiazine ring, making it more difficult to oxidize. This is due to the inductive effect of the fluorine atom, which withdraws electron density from the ring system. Conversely, electron-donating groups would lower the oxidation potential.

The ability to tune the redox potential of phenothiazine derivatives is of great interest for applications in organic electronics, such as in redox flow batteries and as redox mediators. By strategically placing substituents, it is possible to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the redox potentials.

The following table illustrates the general trends in how different C-2 substituents are expected to affect the redox potential of the phenothiazine core.

| C-2 Substituent | Electronic Effect | Expected Impact on Oxidation Potential |

| -H (unsubstituted) | Neutral | Baseline |

| -F | Electron-withdrawing | Increase |

| -Cl | Electron-withdrawing | Increase |

| -CF3 | Strongly electron-withdrawing | Significant increase |

| -NH2 | Electron-donating | Decrease |

| -OCH3 | Electron-donating | Decrease |

Stereochemical Factors Influencing Biological Potency and Selectivity

The three-dimensional structure of phenothiazine derivatives is a critical factor in determining their biological potency and selectivity. The phenothiazine ring system is not planar but exists in a folded, butterfly-like conformation. The degree of this folding and the orientation of the N-10 side chain are key stereochemical features that influence how the molecule interacts with its biological target.

For phenothiazine-based dopamine D2 receptor antagonists, the spatial relationship between the C-2 substituent, the phenothiazine rings, and the basic nitrogen atom of the N-10 side chain is crucial for high-affinity binding. Specific stereoisomers of phenothiazine derivatives often exhibit significantly different biological activities. For example, the cis and trans isomers of thioxanthenes, which are structurally related to phenothiazines, show notable differences in their antipsychotic potency, with the cis isomers generally being more active.

Conformational analyses of various phenothiazine and thioxanthene (B1196266) dopamine antagonists have shown that low-energy conformers that are consistent with a proposed ligand model for the D2 receptor are associated with higher receptor affinity. nih.gov This highlights the importance of the molecule adopting a specific three-dimensional shape to effectively bind to the receptor. nih.gov

Preclinical Biological Activity and Mechanistic Investigations of Fluorinated Phenothiazines

Anticancer Mechanisms

Detailed investigations into the specific anticancer mechanisms of 2-fluoro-10H-phenothiazine are not well-documented. Phenothiazine (B1677639) derivatives, as a chemical class, are known to exert anticancer effects through various mechanisms, but specific data for the 2-fluoro derivative is sparse. scispace.comnih.govnih.gov

Specific studies detailing the effects of this compound on cancer cell cycle progression or its ability to induce cell cycle arrest have not been identified in the current body of scientific literature. While other phenothiazine derivatives have been shown to induce cell cycle arrest, this specific activity has not been characterized for this compound. researchgate.net

There is a lack of specific research data on the pro-apoptotic activity of this compound in cancer cells. Consequently, its potential to induce apoptosis through intrinsic (mitochondrial) or extrinsic pathways, cause DNA fragmentation, or promote lysosomal cell death has not been established. nih.govnih.gov

The impact of this compound on key intracellular signaling pathways that are often dysregulated in cancer remains uninvestigated. There are no available studies that report its modulatory effects on pathways such as PI3K/Akt/mTOR or MAPK/ERK in a cancer context.

Information regarding the specific interaction of this compound with tubulin or its effect on microtubule dynamics is not available in the reviewed literature.

The potential for this compound to interfere with DNA repair mechanisms in cancer cells has not been reported.

While the synthesis of this compound has been noted in research that touches upon reactive oxygen species in the context of inflammation and neurological disease, its specific role in generating ROS and inducing oxidative stress in cancer cells is not documented. biorxiv.orgrsc.org

Anti-angiogenic Effects (e.g., Vascular Endothelial Growth Factor (VEGF) Inhibition)

Phenothiazine compounds have demonstrated potential in modulating angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth. frontiersin.orgnih.gov These compounds can inhibit angiogenesis by suppressing the production of Vascular Endothelial Growth Factor (VEGF) and interfering with VEGF-mediated signaling pathways. frontiersin.org The disruption of the VEGF signaling pathway is a well-established target for anti-angiogenic therapies, as numerous clinically approved inhibitors target the VEGF/VEGFR axis to block the supply of oxygen and nutrients to tumors, thereby inhibiting their growth, invasion, and metastatic potential. nih.govnih.govnih.govmdpi.com

The anti-angiogenic mechanism of phenothiazines also involves the modulation of other molecular pathways, such as the MAPK signaling pathway. frontiersin.org While the broader class of phenothiazines shows promise in this area, specific research detailing the anti-angiogenic effects of this compound through VEGF inhibition is not extensively covered in the available literature. However, studies on related fluorinated compounds, such as 7-fluorobenzothiadiazine derivatives, did not show significant inhibition of VEGF-induced proliferation, suggesting that the position and type of halogen substitution are critical for activity. nih.gov

Anti-invasive Potentials in Cellular Models

The potential of phenothiazine derivatives to prevent cancer metastasis is a significant area of preclinical investigation. frontiersin.orgnih.gov Metastasis, the spread of cancer cells from the primary tumor to distant sites, involves multiple steps, including local invasion and migration. nih.gov Phenothiazines have been shown to exhibit diverse effects on cancer cells, including the prevention of metastasis. frontiersin.orgnih.gov For instance, trifluoperazine, a phenothiazine with a trifluoromethyl group, has been noted to suppress metastasis in melanoma by inducing cell cycle arrest and apoptosis. nih.gov Thioridazine has also been shown to prevent the migration of tumor cells. acs.org These anti-metastatic activities are crucial, as targeting the initial steps of invasion and migration is a key strategy in the development of effective anti-cancer therapies. nih.gov While these findings highlight the anti-invasive potential of the phenothiazine class, specific studies focusing solely on the anti-invasive properties of this compound in cellular models are limited.

Ferroptosis Inhibition Mechanisms and Efficacy

Phenothiazine derivatives have emerged as potent inhibitors of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. This activity presents a promising therapeutic avenue for conditions where ferroptosis plays a significant pathological role.

Research has led to the discovery of a series of 2-vinyl-10H-phenothiazine derivatives that act as a novel class of ferroptosis inhibitors. One such derivative was found to function as a reactive oxygen species (ROS) scavenger, offering protection in models of doxorubicin-induced cardiomyopathy. This compound also exhibited favorable pharmacokinetic properties and no apparent toxicity in vivo or in vitro, marking it as a promising lead for drug discovery targeting ferroptosis.

Another study identified 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine, a derivative of promethazine, as a compound with anti-ferroptosis and antioxidant properties. In a rat model of intracerebral hemorrhage, this compound significantly alleviated neurological impairments, reduced brain edema, and decreased hematoma volume. At the cellular level, it enhanced cell survival and inhibited ferroptosis. In vitro experiments confirmed its ability to increase cell viability and the levels of glutathione peroxidase 4 (GPX4), while reducing lipid peroxidation.

A patent has also been filed for phenothiazine compounds that demonstrate a good inhibitory effect on ferroptosis and possess good drug safety. These compounds are proposed for the preparation of drugs to treat diseases related to ferroptosis, including neurodegenerative diseases, tumors, tissue ischemia-reperfusion injury, stroke, and cardiovascular diseases.

Cellular Sensitivity Enhancement to Chemotherapeutic Agents and Multidrug Resistance Reversal (e.g., P-glycoprotein Inhibition)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. nih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. nih.gov